N-Benzylmethacrylamide

描述

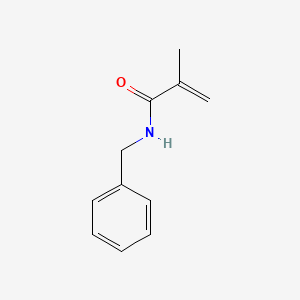

N-Benzylmethacrylamide: is an organic compound with the molecular formula C11H13NO. It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is of significant interest in polymer chemistry due to its ability to form polymers with unique properties.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzylmethacrylamide can be synthesized through various methods. One common method involves the reaction of N-benzyl-2-bromo-2-methylpropanamide with a base to form the desired product . Another method involves the polymerization of methyl methacrylate with trialkylsilyl-protected lithium N-benzylamide, which results in the formation of this compound as a byproduct .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

化学反应分析

Types of Reactions: N-Benzylmethacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethacrylamides with different tacticities depending on the reaction conditions.

Substitution Reactions: The benzyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Polymerization: Typically involves the use of initiators such as lithium amides and aluminum compounds.

Substitution Reactions: Common reagents include bases and nucleophiles that can attack the benzyl group.

Major Products:

Polymers: Polymethacrylamides with varying properties depending on the polymerization conditions.

Substituted Derivatives: Various substituted benzylmethacrylamides depending on the reagents used.

科学研究应用

Applications in Polymer Science

2.1. Copolymerization

NBMA can be copolymerized with other monomers to enhance the properties of resulting polymers. For instance, copolymers of NBMA with acrylamide have been studied for their viscosity behavior, which is crucial in applications such as:

- Superabsorbent materials

- Enhanced oil recovery

- Industrial thickeners

Table 1 summarizes the viscosity effects of varying compositions of acrylamide and N-benzylmethacrylamide:

| Composition (%) | Viscosity (cP) | Application Area |

|---|---|---|

| 0 | 50 | Control |

| 3 | 120 | Superabsorbent |

| 5 | 200 | Enhanced oil recovery |

2.2. Antibacterial Coatings

Recent studies have highlighted the use of methacrylamide-based copolymers, including those containing NBMA, for developing antibacterial coatings. These coatings exhibit significant bactericidal activity against pathogens like Escherichia coli and Staphylococcus aureus, making them suitable for medical devices and surfaces that require sterilization .

Biomedical Applications

3.1. Drug Delivery Systems

This compound is being explored in the development of controlled drug release systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, providing sustained release profiles that can enhance treatment efficacy.

3.2. Tissue Engineering

In tissue engineering, NBMA-based polymers can be utilized to create scaffolds that mimic natural extracellular matrices. These scaffolds support cell adhesion and proliferation, which are critical for tissue regeneration.

Case Studies

4.1. Antimicrobial Efficacy Study

A study conducted on an NBMA-based copolymer demonstrated a rapid antibacterial effect, achieving over 99% bacterial reduction within five minutes of application . The longevity of this antimicrobial effect was observed to last up to five weeks, indicating its potential for long-term applications in healthcare settings.

4.2. Cytotoxicity Assessment

Research has indicated that while this compound exhibits some cytotoxic effects at high concentrations, its reactivity towards biological nucleophiles is lower compared to other acrylamides . This property makes it a safer alternative in biomedical applications where biocompatibility is essential.

作用机制

The mechanism of action of N-Benzylmethacrylamide in polymerization involves the initiation of polymer chains by lithium amides, followed by the propagation of the polymer chain through the addition of monomer units . The benzyl group can influence the stereochemistry of the polymerization, leading to the formation of polymers with different tacticities .

相似化合物的比较

N-Phenylmethacrylamide: Similar in structure but with a phenyl group instead of a benzyl group.

N-Cyclohexylmethacrylamide: Contains a cyclohexyl group instead of a benzyl group.

Uniqueness: N-Benzylmethacrylamide is unique due to the presence of the benzyl group, which can influence the polymerization process and the properties of the resulting polymers. This makes it particularly useful in applications requiring specific polymer properties .

生物活性

N-Benzylmethacrylamide (NBMA) is a compound belonging to the family of methacrylamides, which are known for their diverse applications in polymer chemistry and biomedical fields. This article explores the biological activity of NBMA, focusing on its cytotoxicity, reactivity with biological nucleophiles, and potential therapeutic applications.

This compound has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. Its structure features a methacrylamide backbone with a benzyl group, which influences its chemical reactivity and biological interactions.

Cytotoxicity and Reactivity

Recent studies have highlighted the cytotoxic effects of methacrylamides, including NBMA. The reactivity of NBMA with biological nucleophiles is a significant factor contributing to its cytotoxicity. Methacrylamides generally exhibit lower reactivity compared to acrylamides due to the electron-donating effect of the methyl group, which reduces electrophilicity .

Table 1: Reactivity and Cytotoxicity of Selected Methacrylamides

| Compound | Reactivity with GSH (M⁻¹ h⁻¹) | Cytotoxicity Level |

|---|---|---|

| This compound | Not specifically measured | Moderate |

| N,N'-Methylenebis(acrylamide) | 134.800 | High |

| N,N-Diethylacrylamide | 2.574 | Low |

The cytotoxicity of NBMA was assessed in various cell lines, revealing that it activates oxidative stress responses at concentrations that correlate with its reactivity towards glutathione (GSH), a major antioxidant in cells. This suggests that while NBMA may not be as reactive as some acrylamides, it still poses potential risks for cellular health through oxidative stress mechanisms .

The mechanism by which NBMA induces cytotoxicity involves covalent bonding with nucleophilic sites in proteins and nucleic acids, leading to cellular damage. The activation of oxidative stress pathways indicates that exposure to NBMA can disturb the redox balance within cells, making them more susceptible to damage from reactive oxygen species (ROS) .

Case Studies

- Cell Line Studies : In vitro studies using HEK293T and HepG2 cell lines demonstrated that exposure to NBMA resulted in increased levels of oxidative stress markers compared to control groups. These findings underline the importance of assessing the safety profiles of methacrylamides in biomedical applications.

- Polymer Applications : Research on polymerized forms of methacrylamides, including NBMA, has shown promise for applications in drug delivery systems and tissue engineering. However, understanding their biological activity is crucial for ensuring safety and efficacy in clinical settings .

Antimicrobial Activity

While primarily studied for cytotoxic effects, some derivatives of methacrylamides exhibit antimicrobial properties. For instance, polymers containing methacrylic units have been shown to possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, indicating potential applications in medical coatings and wound dressings .

Table 2: Antimicrobial Efficacy of Methacrylate Polymers

| Polymer Type | MIC (μM) against E. coli | MIC (μM) against S. aureus |

|---|---|---|

| AB-20 (Methacrylate) | 6.5 | 6.5 |

| Ciprofloxacin | 0.09 | 0.75 |

The low Minimum Inhibitory Concentration (MIC) values for these polymers suggest their effectiveness as antimicrobial agents while also highlighting the need for further investigation into their safety profiles when used in vivo.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Benzylmethacrylamide-based polymers?

this compound polymers are typically synthesized via free radical polymerization. A common method involves using 2,2′-azobisisobutyronitrile (AIBN) as the initiator (1–2 mol% relative to monomer) in ethanol or methanol under nitrogen atmosphere at 60–70°C for 12–24 hours. Post-polymerization, the product is purified via dialysis (e.g., benzoylated tubing, 1 kDa MWCO) against deionized water or precipitation in cold ether. Key variables include monomer-to-initiator ratio, solvent choice, and reaction time .

Q. Which characterization techniques are essential for analyzing this compound polymers?

Core techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm monomer incorporation and polymer structure.

- Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

- FTIR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Refractive Index Measurement (e.g., Abbe refractometer) for optical property assessment, given its use in high-refractive-index polymers (1.5965) .

Q. How is this compound integrated into copolymer systems?

this compound is often copolymerized with hydrophilic or charged monomers (e.g., N-(3-aminopropyl)methacrylamide hydrochloride) to balance hydrophobicity and functionality. For example, in antimicrobial studies, copolymers are designed with controlled hydrophobic content (e.g., 25–50 mol% this compound) to enhance membrane disruption in pathogens .

Advanced Research Questions

Q. How can polymerization conditions be optimized to achieve specific material properties (e.g., high refractive index)?

To maximize refractive index:

- Increase this compound content in copolymers due to its aromatic benzyl group.

- Use chain-transfer agents (e.g., methyl 3-mercaptopropionate) to control molecular weight and reduce light scattering.

- Validate optical properties via ellipsometry or UV-Vis spectroscopy. Cross-reference with density functional theory (DFT) calculations for structure-property correlations .

Q. How should researchers resolve contradictions in polymerization kinetics data across studies?

- Replicate experiments with strict control of variables (e.g., oxygen exclusion, initiator purity).

- Apply statistical models (e.g., time-conversion plots with error bars) to assess reproducibility.

- Use complementary techniques (e.g., differential scanning calorimetry for exotherm analysis) to validate kinetic parameters .

Q. What strategies are effective for designing this compound copolymers with antimicrobial activity?

- Monomer selection : Combine with cationic monomers (e.g., quaternary ammonium compounds) to enhance microbial membrane interaction.

- Bioactivity testing : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-activity relationship (SAR) : Correlate hydrophobic content (via ¹H NMR integration) with biocidal efficacy .

属性

IUPAC Name |

N-benzyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFLGHPYLIZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185964 | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3219-55-4 | |

| Record name | N-Benzylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3219-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。